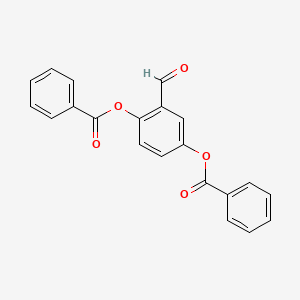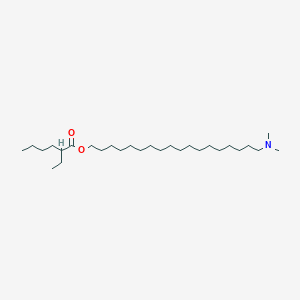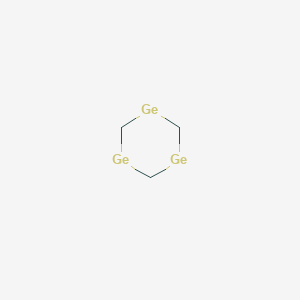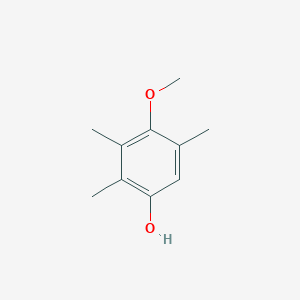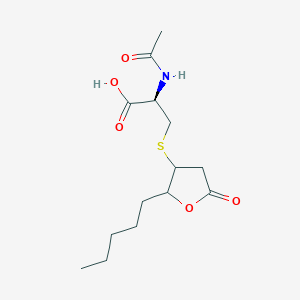
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine is a complex organic compound that belongs to the class of cysteine derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 5-oxo-2-pentyloxolan-3-yl group. Common reagents used in these reactions include acetic anhydride for acetylation and specific oxo-pentyloxolan derivatives for the subsequent steps. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. These methods are optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or activation, and influence cellular processes. The exact molecular targets and pathways depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medicine.
S-(2-oxo-3-pentyl)-L-cysteine: Another cysteine derivative with potential biological activities.
Uniqueness
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine is unique due to its specific structural features, which may confer distinct biological activities and applications compared to other cysteine derivatives.
Propiedades
Número CAS |
158822-71-0 |
|---|---|
Fórmula molecular |
C14H23NO5S |
Peso molecular |
317.40 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(5-oxo-2-pentyloxolan-3-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H23NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-12H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?/m0/s1 |
Clave InChI |
XHJGEONULAHMQH-UNXYVOJBSA-N |
SMILES isomérico |
CCCCCC1C(CC(=O)O1)SC[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CCCCCC1C(CC(=O)O1)SCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


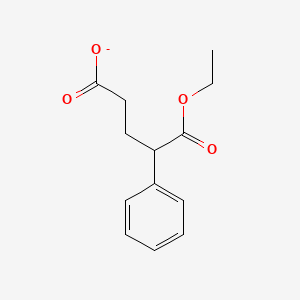
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)

